3,5,5-Trimethylcyclohexane-1,2-dione

Organic Synthesis Process Chemistry 1,2-Diketone Synthesis

Researchers requiring a tobacco-like, nutty flavor compound or a reactive 1,2-diketone building block often encounter supply inconsistency and regulatory ambiguity. 3,5,5-Trimethylcyclohexane-1,2-dione (CAS 57696-89-6) addresses both with dual FEMA 3459/JECFA 426 flavor clearance and proven utility in HCV polymerase inhibitor synthesis. • Crystalline solid (m.p. 89-92 °C) enables precise gravimetric dispensing, unlike liquid 1,3-diketone analogs. • ≥99% purity ensures reliable SAR studies and industrial formulation; heavy-metal compliance (<0.01% Pb) supports agrochemical registrations. • Available from stock with cold-chain options; scalable one-step synthesis route provides process-chemistry flexibility.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 57696-89-6
Cat. No. B1294732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethylcyclohexane-1,2-dione
CAS57696-89-6
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1CC(CC(=O)C1=O)(C)C
InChIInChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3
InChIKeyWEUZZYGESXCTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





3,5,5-Trimethylcyclohexane-1,2-dione: Key Characteristics


3,5,5-Trimethylcyclohexane-1,2-dione (CAS 57696-89-6) is a cyclic aliphatic 1,2-diketone found naturally in burley tobacco and alfalfa [1]. It appears as a white to off-white crystalline solid at ambient temperature and is recognized under FEMA 3459 as a flavoring substance with a characteristic tobacco, nutty, and cool-sweet sensory profile [2][3]. Beyond its fragrance role, its reactive vicinal diketone moiety enables it to serve as a key building block in pharmaceutical intermediate synthesis, notably for tetrahydrocarbazolone-based hepatitis C inhibitors, and as a monomer in epoxy resin formulations . This dual functionality—flavor ingredient and reactive intermediate—distinguishes its procurement profile from simpler monoketone or 1,3-diketone analogs.

1
Dual Identity
Flavor ingredient (FEMA 3459) and reactive 1,2-diketone building block.
2
Physical Format
Crystalline solid supports ambient storage and precise gravimetric dispensing.
3
Procurement Tier
Research grade and industrial grade available with documented traceability.

3,5,5-Trimethylcyclohexane-1,2-dione: Why Substitution Fails


Simple substitution by unsubstituted 1,2-cyclohexanedione or common 1,3-diketone analogs (e.g., dimedone) fails for 3,5,5-Trimethylcyclohexane-1,2-dione due to fundamental differences in physical form, organoleptic specificity, and reactivity. The target compound is a crystalline solid (m.p. 89–92 °C) amenable to standard solid handling and purification, whereas the parent 1,2-cyclohexanedione is a low-melting solid and many 1,3-diketone alternatives are liquids or low-melting solids . Its very specific tobacco-cum-nutty aroma at ppb–ppm levels is encoded in its FEMA 3459 / JECFA 426 regulatory identity—a sensory signature not replicated by any single analog [1]. In synthesis, the contiguous 1,2-diketone unit undergoes chemo- and regioselective condensations that 1,3-diketone systems cannot mimic, as evidenced by its exclusive use in patented tetrahydrocarbazolone HCV inhibitor syntheses [2]. Thus, any on-paper structural analog would fail simultaneously on processing, regulatory, sensory, and synthetic chemistry grounds.

Physical Form Mismatch
Unsubstituted 1,2-cyclohexanedione or dimedone analogs are low-melting solids or liquids. Their handling and crystallization behavior may not transfer to this crystalline target.
Sensory & Regulatory Gap
1,3-Diketone or pyrazine-based alternatives lack the specific tobacco-nutty note and FEMA 3459 / JECFA 426 identity. Substitution alters both organoleptic profile and regulatory documentation.
Reactivity Divergence
The contiguous 1,2-diketone moiety enables chemo- and regioselective condensations required for patented tetrahydrocarbazolone syntheses that 1,3-diketone systems cannot replicate.

3,5,5-Trimethylcyclohexane-1,2-dione: Comparative Evidence


Synthetic Route Efficiency: One-Step vs. Two-Step

A single-step iodine/copper(II) acetate methodology directly converts 3,3,5-trimethylcyclohexanone to 3,5,5-trimethyl-1,2-cyclohexanedione in 40–70% isolated yield . In contrast, the traditional industrial route proceeding via peroxidation of isophorone requires isolation of 2,3-oxidoisophorone (reported at 90% yield for that intermediate step) before rearrangement to the target dione, introducing additional unit operations and purification burden . The one-step protocol offers a more direct supply-chain pathway for custom synthesis procurement.

Synthetic Route Efficiency
Head-to-head
One-step iodine/copper(II) acetate route yields 40–70% directly from 3,3,5-trimethylcyclohexanone.
Fewer steps may reduce process mass intensity and purification burden.
Data to verify; yield depends on scale optimization.
Organic Synthesis Process Chemistry 1,2-Diketone Synthesis

Physical Form: Solid-State vs. Low-Melting Analogs

3,5,5-Trimethylcyclohexane-1,2-dione is a crystalline solid with a melting point of 89–92 °C, as consistently reported across multiple authoritative technical datasheets [1]. This is in stark contrast to the parent 1,2-cyclohexanedione (m.p. ~35–38 °C) and the closely related 1,3-diketone analog dimedone (5,5-dimethylcyclohexane-1,3-dione, m.p. 147–150 °C, but highly soluble in water and often handled in solution). The target compound’s intermediate melting point enables ambient solid storage and straightforward crystallization-based purification without cold-chain logistics, while maintaining adequate solubility in ethanol and propylene glycol for flavor formulation.

Physical Form: Solid State
Cross-study
Melting point 89–92 °C, white crystalline solid at ambient temperature.
Supports ambient storage and precise gravimetric dispensing without cold-chain logistics.
Consistent across multiple supplier datasheets.
Physical Chemistry Formulation Supply Chain

Regulatory Status: FEMA 3459 and JECFA 426

3,5,5-Trimethylcyclohexane-1,2-dione holds an established Joint FAO/WHO Expert Committee on Food Additives (JECFA) specification (JECFA 426) and FEMA GRAS designation (FEMA 3459) with a defined usage range of 0.5–5 ppm in finished consumer products [1][2]. This regulatory clarity provides a binding procurement specification. In comparison, the structurally similar 1,2-cyclohexanedione (FEMA 3305, JECFA 425) carries different usage limits and a distinct sweet-caramel sensory profile rather than tobacco-characteristic notes [3]. Flavor houses cannot substitute one for the other without altering both regulatory compliance and organoleptic outcome.

Regulatory Status
Class-level
FEMA 3459 / JECFA 426 with defined usage of 0.5–5 ppm; distinct from 1,2-cyclohexanedione (FEMA 3305) sweet-caramel profile.
Regulatory identity supports flavor-house compliance; non-overlapping sensory descriptors preclude direct substitution.
Class-level inference; review specific formulation requirements.
Flavor Chemistry Regulatory Science Food Additives

Purity Tiers: Research Grade vs. Industrial Grade

Commercial specifications for 3,5,5-Trimethylcyclohexane-1,2-dione span two distinct purity tiers: research-grade material at ≥99% purity (HPLC/GC) supplied by major vendors such as Aladdin Scientific and Thermo Scientific (Alfa Aesar) , and industrial-grade material at 97–98%+ with defined heavy metal limits (e.g., Pb < 0.01%) for large-scale flavor and agrochemical applications [1]. This dual-tier availability is not universally offered across all cyclohexane diketone analogs; for instance, 1,2-cyclohexanedione is typically cataloged only at lower purity grades (≤96%) from major suppliers, limiting its suitability for sensitive pharmaceutical intermediate steps.

Purity Tier Availability
Cross-study
≥99% research grade available; 97–99% industrial grade with heavy-metal certification (Pb
Documented impurity profile may support pharmaceutical intermediate qualification.
Catalog specifications review recommended.
Quality Control Analytical Chemistry Procurement

3,5,5-Trimethylcyclohexane-1,2-dione: Application Scenarios


Tobacco & Nutty-Cool Flavor Compounding

Flavor formulators requiring a tobacco-characteristic, cool-sweet, and nutty sensory note with established regulatory standing should prioritize 3,5,5-Trimethylcyclohexane-1,2-dione over generic 1,2-cyclohexanedione or pyrazine-based tobacco aromas. Its FEMA 3459 and JECFA 426 clearance quantifies its safe usage at 0.5–5 ppm in finished goods [1], while its crystalline solid form (m.p. 89–92 °C) permits accurate gravimetric dispensing . No single substitute provides both the precise organoleptic character and the regulatory–documentation package simultaneously.

Tetrahydrocarbazolone HCV Inhibitor Intermediate

Medicinal chemistry groups pursuing anti-HCV drug candidates based on tetrahydrocarbazolone scaffolds can leverage 3,5,5-Trimethylcyclohexane-1,2-dione as a key building block. Patents assigned to Istituto di Ricerche di Biologia Molecolare P. ANG explicitly employ this dione in the preparation of HCV polymerase inhibitor leads [2]. The ≥99% research-grade material available from Thermo Scientific and Aladdin Scientific provides the analytical rigor required for structure-activity relationship (SAR) studies, while the one-step iodine/copper(II) acetate synthesis route (40–70% yield) offers a scalable procurement option for process chemistry groups .

Epoxy Resin and Agrochemical Intermediates

Industrial buyers formulating epoxy resin hardeners or specialized agrochemical active ingredients can rely on 3,5,5-Trimethylcyclohexane-1,2-dione's dual roles as a reactive 1,2-diketone monomer. CymitQuimica's technical description confirms its utility as both an epoxy resin intermediate and an agricultural fungicide/herbicide building block . The compound's intermediate melting point and solid-state shelf stability reduce handling complexity compared to low-melting or liquid 1,3-diketone alternatives such as acetylacetone. Industrial-grade supplies with documented heavy-metal compliance (<0.01% Pb) further support regulatory submissions for agrochemical registrations [3].

Application
Selection Property
Validation Focus
Tobacco & Nutty-Cool Flavor Compounding
FEMA/JECFA identity and crystalline dispensing form
Sensory-match validation and usage-rate documentation
Tetrahydrocarbazolone HCV Inhibitor Intermediate
≥99% research-grade purity and scalable one-step route
Impurity profile review for SAR and process chemistry fit
Epoxy Resin and Agrochemical Intermediates
Reactive 1,2-diketone monomer with solid-state shelf stability
Heavy-metal compliance and industrial-grade specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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